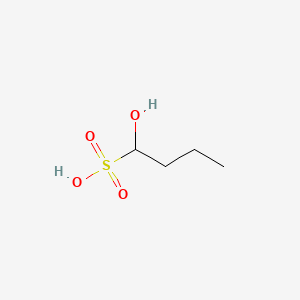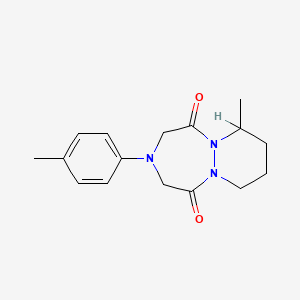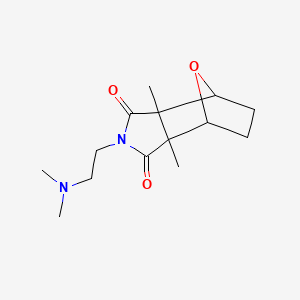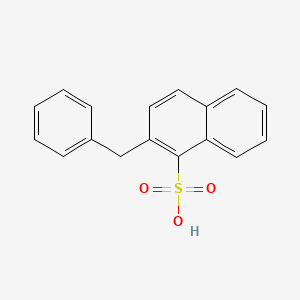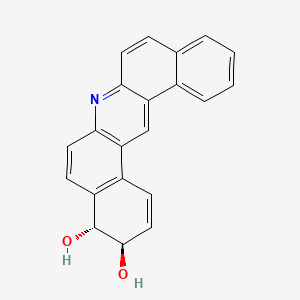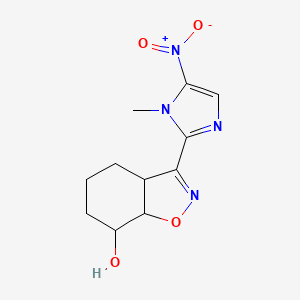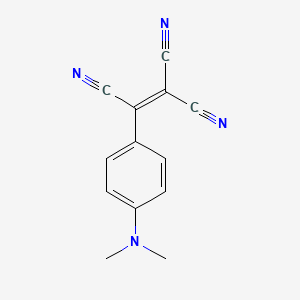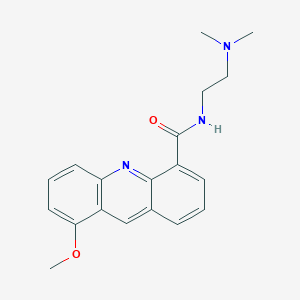
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is a tricyclic carboxamide known for its DNA-intercalating properties. This compound has garnered significant interest due to its ability to inhibit both topoisomerases I and II, making it a potential candidate for anticancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide typically involves the reaction of 8-methoxy-4-acridinecarboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in studies involving DNA interactions and as a molecular marker.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerases I and II.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerases I and II. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets include the DNA strands and the topoisomerase enzymes, which are crucial for DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Another DNA-intercalating agent with similar properties.
Amsacrine: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: A widely used anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness
N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is unique due to its dual inhibition of topoisomerases I and II, which enhances its anticancer potential. Additionally, its specific structure allows for more efficient DNA intercalation compared to other similar compounds .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry
Eigenschaften
CAS-Nummer |
106626-82-8 |
|---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-8-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)14-7-4-6-13-12-15-16(21-18(13)14)8-5-9-17(15)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
ANGFJJDSIPQARK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3OC)N=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



